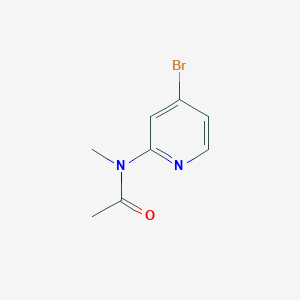
N-(4-bromopyridin-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromopyridin-2-yl)-N-methylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a methylacetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)-N-methylacetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of N-(4-bromopyridin-2-yl)acetamide: The brominated pyridine is then reacted with acetic anhydride or acetyl chloride to form N-(4-bromopyridin-2-yl)acetamide.
Methylation: Finally, the N-(4-bromopyridin-2-yl)acetamide is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
Substitution: Formation of N-(4-substituted-pyridin-2-yl)-N-methylacetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Hydrolysis: Formation of 4-bromopyridine-2-carboxylic acid and N-methylacetamide.
Scientific Research Applications
N-(4-bromopyridin-2-yl)-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyridine ring can facilitate binding to these targets, while the methylacetamide group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(4-bromopyridin-2-yl)-N-methylacetamide can be compared with other pyridine derivatives, such as:
- **N-(4-fluoropyridin-2-yl)-
N-(4-chloropyridin-2-yl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-7(9)3-4-10-8/h3-5H,1-2H3 |
InChI Key |
YQIKREFKQXPDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















